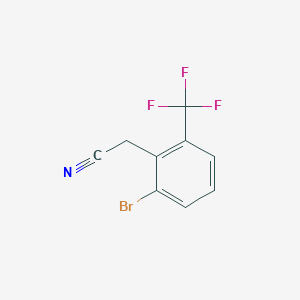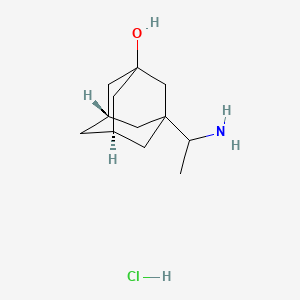
3-Hydroxy Rimantadine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy Rimantadine Hydrochloride is a derivative of Rimantadine, an antiviral drug primarily used to treat and prevent influenza A infections. This compound is characterized by the presence of a hydroxyl group attached to the adamantane ring structure, which enhances its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Rimantadine Hydrochloride typically involves the hydroxylation of Rimantadine. One common method includes the reduction of 1-carboxyadamantane with sodium borohydride to form racemic hydroxy acid. This intermediate is then treated with excess methyllithium to produce methyl ketones, which are subsequently reduced with lithium aluminum hydride to yield the amine group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. Techniques such as quantitative nuclear magnetic resonance (qNMR) spectroscopy and mass balance (MB) methods are employed to certify the purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy Rimantadine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Applications De Recherche Scientifique
3-Hydroxy Rimantadine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its antiviral properties and potential use in treating other viral infections.
Medicine: It is investigated for its efficacy in treating influenza A and other viral diseases.
Industry: The compound is used in the development of antiviral drugs and other pharmaceutical formulations
Mécanisme D'action
The exact mechanism of action of 3-Hydroxy Rimantadine Hydrochloride is not fully understood. it is believed to inhibit viral replication by interfering with the uncoating process of the virus. The compound binds to the M2 protein of the influenza A virus, blocking proton transport and preventing the release of viral RNA into the host cell .
Comparaison Avec Des Composés Similaires
Amantadine: Another adamantane derivative with antiviral properties.
Rimantadine: The parent compound of 3-Hydroxy Rimantadine Hydrochloride.
Memantine: Used in the treatment of Alzheimer’s disease, also an adamantane derivative.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which enhances its antiviral activity and pharmacokinetic properties compared to its parent compound, Rimantadine .
Propriétés
Formule moléculaire |
C12H22ClNO |
|---|---|
Poids moléculaire |
231.76 g/mol |
Nom IUPAC |
(5S,7R)-3-(1-aminoethyl)adamantan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H21NO.ClH/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11;/h8-10,14H,2-7,13H2,1H3;1H/t8?,9-,10+,11?,12?; |
Clé InChI |
UXMQOOWYJIKUKR-MBZLXWJCSA-N |
SMILES isomérique |
CC(C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O)N.Cl |
SMILES canonique |
CC(C12CC3CC(C1)CC(C3)(C2)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine](/img/structure/B11757953.png)
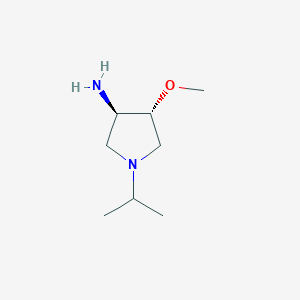
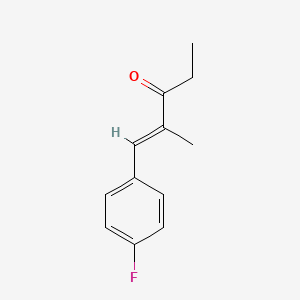
![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)
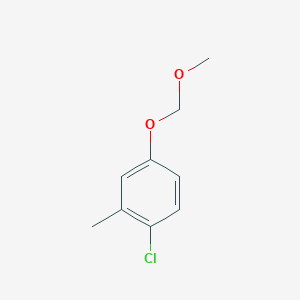

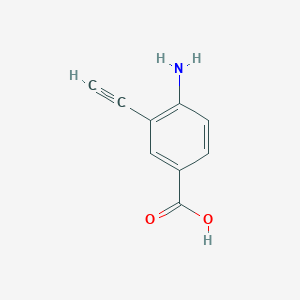

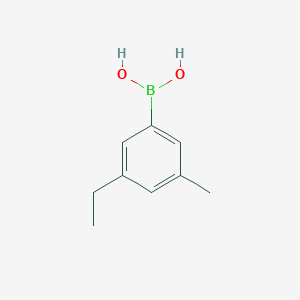
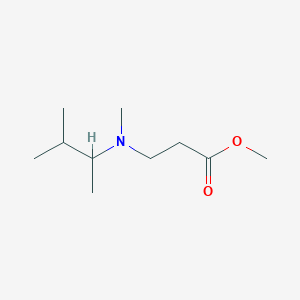
![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)

![[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11758021.png)
